Cas no 34698-65-2 (2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol)

2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol structure
34698-65-2 structure
Product Name:2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Numero CAS:34698-65-2
MF:C9H12N6O4
MW:268.229380607605
CID:919433
PubChem ID:251928
Update Time:2025-04-19

2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol
    • 4-(1-methyl-2-thioxanthen-9-yl-ethyl)-morpholine
    • 4-(1-Methyl-2-thioxanthen-9-ylethyl)morpholine
    • BRN 1084993
    • LS-93196
    • Morpholine, 4-(1-methyl-2-thioxanthen-9-ylethyl)-
    • 3H-1,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-.alpha.-D-arabinofuranosyl-
    • WLN: T56 BNNN FN HNJ IZ D- BT5OTJ CQ DQ E1Q
    • 8-Azaadenosine?
    • 2-(7-Aminotriazolo[5,4-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol
    • NSC-72961
    • CHEMBL37172
    • NSC72961
    • NSC-146365
    • DTXSID50908143
    • ZINC01532206
    • DB-226648
    • 3H-1,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-.beta.-D-ribofuranosyl-
    • 35827-89-5
    • NSC81153
    • NCI60_041591
    • NSC145918
    • NSC-145918
    • NSC-146366
    • 34698-65-2
    • NSC146365
    • 1260611-48-0
    • 3-pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
    • 8-Azadenosine
    • NSC-81153
    • (2R,3R,4S,5S)-2-(7-AMINO-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-3-YL)-5-(HYDROXYMETHYL)TETRAHYDROFURAN-3,4-DIOL
    • AB69414
    • NCIOpen2_003672
    • 3H-v-Triazolo[4, 7-amino-3-.beta.-D-ribofuranosyl-
    • SCHEMBL6673170
    • NSC146366
    • PD011205
    • 35827-88-4
    • Inchi: 1S/C9H12N6O4/c10-7-4-8(12-2-11-7)15(14-13-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,11,12)
    • Chiave InChI: OAUKGFJQZRGECT-UHFFFAOYSA-N
    • Sorrisi: O1C(CO)C(C(C1N1C2C(=C(N)N=CN=2)N=N1)O)O

Proprietà calcolate

  • Massa esatta: 268.09216
  • Massa monoisotopica: 268.09200289g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 2
  • Complessità: 336
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -2.2
  • Superficie polare topologica: 152Ų

Proprietà sperimentali

  • PSA: 152.43
  • LogP: -2.00380
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.